4-Methyl-1-phenylsemicarbazide
Description
Structure
3D Structure
Properties
CAS No. |
65119-31-5 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-anilino-3-methylurea |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11,12) |
InChI Key |
VWURCVOOEAIBAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in confirming the molecular structure of 4-Methyl-1-phenylsemicarbazide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the region of δ 7.0-7.5 ppm. The protons of the amine (NH₂) and imino (NH) groups give rise to broad singlets, with their chemical shifts being sensitive to the solvent and concentration. For instance, in DMSO-d₆, the amine protons can be observed as a singlet at approximately 8.6 ppm, while the iminol proton appears further downfield around 10.6 ppm. The methyl group protons (CH₃) present a sharp singlet at a higher field, typically around δ 2.2 ppm nih.gov. The integration of these signals confirms the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the semicarbazide (B1199961) moiety is typically observed at a downfield chemical shift, often around 158.7 ppm researchgate.net. The aromatic carbons of the phenyl ring show a series of signals in the range of approximately 111-133 ppm researchgate.net. The methyl carbon gives a signal at a much higher field, around 40.0 ppm researchgate.net. The specific chemical shifts can aid in distinguishing between potential isomers and confirming the substitution pattern.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Aromatic-H | 7.0-7.5 (m) | 111.9-132.9 (m) | nih.govresearchgate.net |
| Amine-H (NH₂) | 8.6 (s) | N/A | nih.gov |
| Imino-H (NH) | 10.6 (s) | N/A | nih.gov |
| Methyl-H (CH₃) | 2.2 (s) | 40.0 | nih.govresearchgate.net |
| Carbonyl-C (C=O) | N/A | 158.7 | researchgate.net |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (m) denotes multiplet, (s) denotes singlet.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound reveals characteristic absorption bands. The N-H stretching vibrations of the amino and imino groups are typically observed in the region of 3055-3379 cm⁻¹ nih.gov. The C=O stretching vibration of the carbonyl group gives a strong absorption band around 1685 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations appear around 3072-2960 cm⁻¹ nih.gov. The C=N stretching vibration is found near 1591 cm⁻¹, and the N-N stretching vibration is observed around 1029 cm⁻¹ nih.gov.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The N-H stretching can be seen at 3055 cm⁻¹, the C=O stretch at 1613 cm⁻¹, the C=N stretch at 1577 cm⁻¹, and the N-N stretch at 1137 cm⁻¹ nih.gov.
Hydrogen Bonding: The positions and shapes of the N-H and C=O stretching bands can provide insights into hydrogen bonding interactions within the crystal lattice. In the solid state, intermolecular hydrogen bonds of the N-H···O type are prevalent, leading to a broadening and shifting of these bands to lower frequencies compared to the gas phase researchgate.net.
Interactive Data Table: Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| N-H Stretch | 3379, 3192 | 3055 | nih.gov |
| C-H Aromatic Stretch | 3072, 2960 | - | nih.gov |
| C=O Stretch | 1685 | 1613 | nih.gov |
| C=N Stretch | 1591 | 1577 | nih.gov |
| N-N Stretch | 1029 | 1137 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of semicarbazone derivatives typically shows absorption maxima related to π → π* and n → π* transitions. For derivatives of phenylsemicarbazide, these transitions can be influenced by the solvent polarity and the specific substitution on the phenyl ring researchgate.net. The conjugation between the phenyl ring and the semicarbazone moiety plays a significant role in determining the position and intensity of the absorption bands mdpi.com.
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. For 4-phenylsemicarbazide (B1584512) (a closely related compound), the molecular weight is 151.17 g/mol nih.gov. The fragmentation pattern provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of specific bonds within the semicarbazide structure. This data is invaluable for confirming the identity of the compound core.ac.uk.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state.
Interactive Data Table: Crystallographic Data for 4-Phenylsemicarbazide
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉N₃O | researchgate.netnih.gov |
| Molecular Weight | 151.17 | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2/c | researchgate.net |
| a (Å) | 16.5984 (10) | researchgate.netnih.gov |
| b (Å) | 8.8862 (4) | researchgate.netnih.gov |
| c (Å) | 10.3518 (6) | researchgate.netnih.gov |
| β (°) | 91.359 (3) | researchgate.netnih.gov |
| Volume (ų) | 1526.43 (14) | researchgate.netnih.gov |
| Z | 8 | researchgate.netnih.gov |
Analysis of Crystal Packing and Lattice Dynamics
The crystal structure of the related compound, 4-phenylsemicarbazide, reveals a complex and stable packing arrangement. It crystallizes in the triclinic space group P-1, with two independent molecules co-existing in the asymmetric unit. researchgate.net This arrangement indicates that the two molecules are not related by simple symmetry operations within the crystal lattice.
The molecular packing is primarily dictated by an extensive network of hydrogen bonds, which creates a robust three-dimensional architecture. While specific lattice dynamics studies, such as phonon mode analysis via Raman spectroscopy or inelastic neutron scattering, are not available, the dense hydrogen-bonding network suggests that the lattice would be relatively rigid. The dynamics would likely involve low-frequency vibrations corresponding to the collective motions of the hydrogen-bonded molecular chains and sheets. Theoretical studies on similar semicarbazide derivatives have been used to model radical formation and electron delocalization, which are intrinsically linked to the electronic structure and potential dynamic behavior within the crystal. wordpress.com
Table 1: Illustrative Crystallographic Data for 4-Phenylsemicarbazide (Note: This data is for the parent compound, not this compound)
| Parameter | Value |
| Chemical Formula | C₇H₉N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Molecules per Asymmetric Unit (Z') | 2 |
Characterization of Intermolecular Interactions (Hydrogen Bonding)
Table 2: Representative Intermolecular Hydrogen Bond Interactions in Semicarbazide Structures (Note: Data is generalized from related semicarbazone crystal structures)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H | H | O=C | ~0.88 | ~1.93 - 1.99 | ~2.81 - 2.86 | ~174 - 176 |
| C-H | H | O=C | ~0.93 | ~2.64 | ~3.48 | ~149 |
| C-H | H | π-system | ~0.93 | ~2.79 | ~3.52 | ~136 |
Tautomeric Forms in the Crystalline State
Semicarbazides and their derivatives, semicarbazones, can theoretically exist in amido-iminol (a form of keto-enol) tautomeric forms. iucr.orgresearchgate.net However, extensive studies using techniques like FT-IR, NMR, and single-crystal X-ray diffraction have consistently shown that in the solid crystalline state, these compounds predominantly exist in the amido (keto) form. iucr.orgcas.cz
The stability of the amido tautomer in the crystal is confirmed by the observed bond lengths; the C=O double bond and C-N single bond distances are consistent with their expected values for the keto form. nih.gov The presence of strong absorption bands for the C=O group (around 1685 cm⁻¹) and the absence of strong O-H bands (from the iminol form) in the infrared spectra of solid samples further corroborate this finding. iucr.org While the iminol (enol) tautomer can be generated, for instance, through photoexcitation in solution, the ground state in the crystalline phase is overwhelmingly the amido form, stabilized by the crystal packing forces and intermolecular hydrogen bonding network. researchgate.net
In-Depth Computational Analysis of this compound Remains an Area for Future Research
A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the compound this compound. Despite the availability of advanced computational chemistry techniques that are frequently applied to novel compounds, this particular molecule has not been the subject of in-depth analysis regarding its electronic structure, energetic properties, and reactivity through methods such as Density Functional Theory (DFT).
While extensive searches were conducted to gather data for a detailed examination of its molecular properties, no specific studies providing the necessary computational results were found. The requested analyses, including geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, prediction of vibrational spectra, Natural Bond Orbital (NBO) analysis, and thermochemical property calculations, have not been published for this compound in accessible scientific databases.
Theoretical investigations are crucial for understanding the fundamental characteristics of a molecule. They provide insights that complement and guide experimental work. For instance, DFT studies are instrumental in determining the most stable three-dimensional structure of a molecule (geometry optimization) and mapping its energetic landscape. FMO analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is key to predicting a molecule's chemical reactivity and kinetic stability. Similarly, MEP maps visualize the charge distribution and are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
Furthermore, the theoretical prediction of vibrational spectra can aid in the interpretation of experimental infrared and Raman spectra, while NBO analysis offers a detailed picture of intramolecular bonding and orbital interactions. Thermochemical calculations provide essential data on a compound's stability and energy of formation.
Although studies exist for structurally related compounds, such as 4-phenylsemicarbazide, these findings cannot be directly extrapolated to this compound. The presence of a methyl group, while seemingly a minor modification, can significantly influence the electronic and steric properties of the molecule, thereby altering its energetic landscape, reactivity, and spectroscopic signature.
The lack of specific computational data for this compound highlights a gap in the current body of chemical research. Such studies would be valuable for a complete understanding of this compound's properties and potential applications. Therefore, the computational and theoretical investigation of this compound stands as an open area for future scientific inquiry.
Computational and Theoretical Investigations
Studies on Nonlinear Optical (NLO) Properties
There is a notable absence of published research specifically investigating the nonlinear optical (NLO) properties of 4-Methyl-1-phenylsemicarbazide. Computational studies, often employing Density Functional Theory (DFT), are a common approach to predict and analyze the NLO behavior of organic molecules. These studies typically calculate parameters such as polarizability and hyperpolarizability to assess a compound's potential for applications in optoelectronics and photonics.
While research exists for structurally related semicarbazone and thiosemicarbazone derivatives, which have shown potential NLO properties, a direct computational investigation into the NLO characteristics of this compound has not been reported. Therefore, no data on its first or second-order hyperpolarizability, crucial indicators of NLO activity, can be presented.
Molecular Dynamics Simulations for Solution-Phase Stability and Behavior
For other semicarbazide (B1199961) derivatives, MD simulations have been utilized to explore their stability in aqueous environments and to understand their interactions with biological macromolecules. However, without specific simulations performed on this compound, it is not possible to provide detailed findings on its behavior in solution, such as its conformational flexibility, solvation dynamics, or potential for aggregation.
Chemical Reactivity and Transformations of Semicarbazide Derivatives
Isomerism and Tautomerism Studies
Semicarbazones, which are derivatives of semicarbazides like 4-Methyl-1-phenylsemicarbazide, are known to exhibit E/Z isomerization. The stability of these isomers is a subject of study, with theoretical calculations often indicating that Z isomers are more stable than their E counterparts. researchgate.net The ratio of E/Z isomers can be influenced by the initial concentrations of the reactants during synthesis. researchgate.net
The phenomenon of E-Z isomerization is not always straightforward. In non-polar solvents, semicarbazones can form dimers or other aggregates, which may prevent the conversion from the E to the more stable Z isomer at room temperature. researchgate.net However, in polar solvents, this isomerization can occur at elevated temperatures (e.g., above 70°C). researchgate.net The process of E/Z isomerization can be initiated by light or heat, and factors such as self-aggregation, hydrogen bonding, and solvent polarity play a crucial role.
For acylhydrazones, which share structural similarities, the presence of certain groups can influence isomerization. For instance, a pyridine (B92270) ring can facilitate the formation of an intramolecular hydrogen bond, increasing the stability of the Z-isomer. mdpi.com
Cyclization Reactions to Form Heterocyclic Compounds
This compound can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are significant for creating molecules with potential applications in medicinal chemistry and material science.
Formation of Oxadiazoles
1,3,4-Oxadiazoles can be synthesized from semicarbazide (B1199961) derivatives. One-pot methods have been developed for the synthesis of 5-amino-2-(het)aroyl-1,3,4-oxadiazoles through the oxidative cyclization of 4-phenylsemicarbazide (B1584512) with (het)aryl methyl ketones. thieme-connect.comthieme-connect.com This reaction can be promoted by an I2/DMSO system under mild conditions. thieme-connect.comthieme-connect.com The process involves the oxidative cleavage of C(sp2)-H or C(sp)-H bonds, followed by cyclization and deacylation. organic-chemistry.org
Another approach involves the cyclization of semicarbazones using oxidants like ceric ammonium (B1175870) nitrate. researchgate.net The resulting 2-imino-1,3,4-oxadiazolines can undergo further reactions. researchgate.net The cyclization of 1,4-disubstituted semicarbazides can also yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net
| Precursor | Reagents/Conditions | Product | Reference |
| 4-Phenylsemicarbazide and (het)aryl methyl ketones | I2/DMSO, 110 °C | 5-Amino-2-(het)aroyl-1,3,4-oxadiazoles | thieme-connect.comthieme-connect.com |
| Semicarbazones | Ceric Ammonium Nitrate | 2-Imino-1,3,4-oxadiazolines | researchgate.net |
| 1,4-Disubstituted semicarbazides | Acid-catalyzed intramolecular cyclization | 2,5-Disubstituted 1,3,4-oxadiazoles | researchgate.net |
Formation of Thiadiazoles
Thiadiazoles, another important class of heterocyclic compounds, can also be synthesized from semicarbazide precursors. The general route often involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br For instance, 2-amino-1,3,4-thiadiazoles can be formed through the reaction of thiosemicarbazide intermediates with reagents like p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534). acs.org
The synthesis can be a one-pot procedure involving the condensation of a semicarbazide or thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation. organic-chemistry.orgnih.govscilit.comacs.org This method is transition-metal-free and can be applied to a range of aldehydes. organic-chemistry.orgnih.govscilit.comacs.org The Hurd-Mori protocol, using thionyl chloride, is another method to cyclize semicarbazones into 1,2,3-thiadiazoles. mdpi.com
| Precursor | Reagents/Conditions | Product | Reference |
| Thiosemicarbazide intermediate | p-TsCl, triethylamine | 2-Amino-1,3,4-thiadiazoles | acs.org |
| Semicarbazide/Thiosemicarbazide and Aldehydes | I2-mediated oxidative cyclization | 2-Amino-1,3,4-thiadiazoles | organic-chemistry.orgnih.govscilit.comacs.org |
| Semicarbazone | Thionyl chloride (Hurd-Mori protocol) | 1,2,3-Thiadiazoles | mdpi.com |
Formation of Triazoles and Urazoles
Triazole derivatives can be synthesized from semicarbazides through various methods. One approach involves the reaction of semicarbazide with an aldehyde, sometimes under ultrasonic activation, to form 1,2,4-triazoles. mdpi.com The cyclization of semicarbazide derivatives in an alkaline solution, such as aqueous sodium hydroxide (B78521), can also yield 1,2,4-triazoles. researchgate.net Other synthetic routes include the intramolecular cyclization of atom fragments like semicarbazides. tandfonline.com
| Precursor | Reagents/Conditions | Product | Reference |
| Semicarbazide and Aldehyde | Ultrasonic activation | 1,2,4-Triazoles | mdpi.com |
| Semicarbazide derivatives | 2% Sodium hydroxide solution | 1,2,4-Triazoles | researchgate.net |
Condensation Reactions with Carbonyl Compounds to Form Semicarbazones
Semicarbazides, including this compound, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding semicarbazones. This reaction is a fundamental transformation for this class of compounds. mcmaster.ca
For example, 4-phenylsemicarbazide has been reacted with various aryl aldehydes to prepare Schiff bases, which can then be used in further synthetic steps. researchgate.net The reaction of acetylacetone (B45752) with semicarbazide derivatives can lead to the formation of various products, including pyrazole (B372694) derivatives, depending on the reaction conditions. acs.orgnih.gov The condensation of semicarbazide hydrochloride with 2-oxoallobetulin is a key step in the synthesis of certain thiadiazole derivatives. mdpi.com
Redox Chemistry and Electron Transfer Processes
The redox properties of semicarbazide derivatives and their metal complexes are of significant interest. The electrochemical behavior of these compounds can be studied using techniques like cyclic voltammetry. nih.govnih.gov The redox processes are influenced by factors such as the central metal ion in complexes and the nature of substituents on the semicarbazone ligand. nih.gov
Studies on azulene-derived semicarbazones have shown interesting redox properties, making them potential candidates for applications in electrochemistry. mdpi.com The electrochemical oxidation of semicarbazide can be an irreversible process controlled by surface adsorption. electrochemsci.org The oxidation of semicarbazide by a single-electron oxidant has been shown to follow second-order kinetics, with a mechanism involving parallel attacks on both the protonated and neutral forms of semicarbazide. researchgate.net The delocalization of electron charge density in semicarbazones can be enhanced by aromatic substituents and further increased upon coordination with a metal ion. core.ac.uk This charge transfer is a key aspect of their electronic properties. core.ac.uk
Derivatization and Functionalization Strategies of this compound
The molecular scaffold of this compound offers multiple reactive sites for derivatization and functionalization. These modifications are primarily aimed at synthesizing new chemical entities with tailored properties, often for applications in medicinal chemistry and materials science. The key reactive positions include the terminal amino group (N1), the hydrazinic nitrogen atoms (N1 and N2), and the urea-like moiety. Functionalization strategies typically involve condensation reactions, cyclization to form heterocyclic systems, and substitution reactions at the nitrogen atoms.
A significant derivatization strategy for semicarbazides involves the condensation of the terminal N1-amino group with various carbonyl compounds, such as aldehydes and ketones, to form semicarbazones. This reaction is a versatile method for introducing a wide array of substituents and for building larger, more complex molecular architectures.
One prominent example of this strategy is the synthesis of chalconesemicarbazones. Although direct studies on this compound are limited, research on the closely related isomer, 4-(p-tolyl)semicarbazide (also known as 4-(4-methylphenyl)semicarbazide), provides valuable insights into this transformation. In these syntheses, the 4-(p-tolyl)semicarbazide is reacted with various chalcones (1,3-diaryl-2-propen-1-ones) to yield the corresponding chalconesemicarbazones. researchgate.netimpactfactor.orgscispace.com This reaction typically proceeds by refluxing equimolar amounts of the semicarbazide and the chalcone (B49325) in an ethanolic solution, often with a few drops of a mineral acid like concentrated hydrochloric acid as a catalyst. impactfactor.orgmakhillpublications.co The resulting chalconesemicarbazones are a class of compounds that have been investigated for their potential antioxidant and other biological activities. researchgate.net
The general scheme for the synthesis of these derivatives involves a two-step process. First, a substituted aniline (B41778) is used to prepare the corresponding methyl phenyl urea (B33335), which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the 4-(methylphenyl)semicarbazide intermediate. researchgate.netimpactfactor.orgmakhillpublications.co This intermediate is then condensed with a substituted chalcone.
Table 1: Synthesis of Chalconesemicarbazone Derivatives from 4-(4-methylphenyl)semicarbazide
| Entry | Chalcone Reactant (Substituents) | Product | Reference |
| 1 | 1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | 1-[1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)allylidene]-4-(4-methylphenyl)semicarbazide | researchgate.net |
| 2 | 1-(2,5-dihydroxyphenyl)-3-(6-hydroxyphenyl)prop-2-en-1-one | 1-[1-(2,5-dihydroxyphenyl)-3-(6-hydroxyphenyl)allylidene]-4-(4-methylphenyl)semicarbazide | researchgate.net |
| 3 | General substituted chalcones | 1-[1-(Aryl)-3-(aryl)allylidene]-4-(methylphenyl)semicarbazide | impactfactor.orgmakhillpublications.co |
Another important functionalization strategy for semicarbazides is their use as precursors in the synthesis of various heterocyclic compounds. The semicarbazide moiety can undergo intramolecular cyclization or react with other reagents in cyclocondensation reactions to form stable five- or six-membered rings.
For instance, 4-phenylsemicarbazide, a parent compound to this compound, is known to undergo oxidative cyclization reactions. In one such method, 4-phenylsemicarbazide reacts with (het)aryl methyl ketones in the presence of iodine and dimethyl sulfoxide (B87167) (DMSO) to yield 5-amino-2-aroyl-1,3,4-oxadiazoles. researchgate.net This one-pot reaction proceeds under mild conditions and tolerates a variety of functional groups on the ketone. researchgate.net
Similarly, 4-phenylsemicarbazides can be cyclized to form 1,2,4-triazole (B32235) derivatives. Ring closure with reagents like phenyl isocyanate can lead to intermediate 4-phenylsemicarbazides which, upon heating, can afford 3-oxo-1,2,4-triazolo-heterocycles. journalagent.com The cyclization of 1,4-disubstituted semicarbazides, synthesized from the condensation of acid hydrazides with phenyl isocyanate, can also lead to the formation of substituted 1,3,4-oxadiazoles under acidic conditions. researchgate.net
While direct examples involving this compound are not extensively documented in this context, the reactivity of the closely related 4-phenylsemicarbazide suggests that similar transformations are plausible. The presence of the methyl group on the N4 nitrogen in this compound would likely influence the electronic and steric environment of the molecule, potentially affecting reaction rates and product yields, but the fundamental reaction pathways are expected to be analogous.
Further derivatization can be achieved through reactions at the nitrogen atoms. For example, N-acylation and N-alkylation reactions can introduce additional functional groups. The synthesis of 1-acetyl-1-methylhydrazine and its subsequent use to prepare 1-methyl-4-phenylsemicarbazide demonstrates the feasibility of modifying the hydrazine moiety. researchgate.net The reaction of 2-(acetohydrazide) thio benzoxazole (B165842) with phenyl isocyanate yields a 2-(aceto phenyl semicarbazide) thio benzoxazole derivative, which can then be cyclized to a triazine derivative. sapub.org These examples highlight the potential for functionalizing the semicarbazide core through various synthetic routes.
Table 2: Heterocyclic Derivatives from Semicarbazide Precursors
| Semicarbazide Precursor | Reagents and Conditions | Product | Reference |
| 4-Phenylsemicarbazide | (Het)aryl methyl ketones, I₂, DMSO, K₂CO₃, 110 °C | 5-Amino-2-aroyl-1,3,4-oxadiazoles | researchgate.net |
| 2-Hydrazino-heterocycles | Phenyl isocyanate, fusion | 3-Oxo-1,2,4-triazolo-heterocycles | journalagent.com |
| 1-Cinnamoyl-4-phenyl semicarbazide | Concentrated H₂SO₄ | 2-Cinnamoyl-5-aminophenyl 1,3,4-oxadiazole | researchgate.net |
| 2-(Acetohydrazide) thio benzoxazole | Phenyl isocyanate, then NaOH | 2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazole | sapub.org |
Coordination Chemistry of Semicarbazide Ligands
Synthesis of Metal Complexes with Semicarbazide (B1199961) and Semicarbazone Ligands
The synthesis of metal complexes with semicarbazide and semicarbazone ligands typically involves a two-step process. The first step is the formation of a Schiff base ligand through the condensation reaction of a semicarbazide derivative with an appropriate aldehyde or ketone. For instance, novel Schiff base ligands have been synthesized by condensing 4-phenylsemicarbazide (B1584512) with aldehydes like 3,5-dichlorosalicylaldehyde (B181256) or cinnamaldehyde. ekb.egbendola.com The reaction is often carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with a few drops of an acid catalyst like acetic acid or hydrochloric acid. ekb.egajrconline.org
Once the Schiff base ligand is isolated and purified, it is then reacted with a metal salt to form the desired complex. The metal salts, commonly chlorides or acetates, are dissolved in a solvent and mixed with the ligand in specific molar ratios, such as 1:1 or 1:2 (metal to ligand). ekb.egajrconline.org The reaction mixture is often heated to facilitate complex formation. ajrconline.org For example, copper(II) complexes have been synthesized by reacting copper(II) acetate (B1210297) with Schiff bases derived from 4-phenylsemicarbazide. bendola.com The resulting metal complexes are often colored solids that can be separated by filtration, washed, and dried. ajrconline.org These complexes may exhibit varying solubility, being insoluble in common organic solvents but soluble in polar aprotic solvents like DMSO and DMF. ajrconline.org
Characterization of Coordination Modes and Binding Sites (O, N, S Donors)
Semicarbazone ligands are versatile chelating agents capable of coordinating to metal ions through multiple donor atoms, primarily the carbonyl oxygen and the azomethine nitrogen. bendola.comresearchgate.net In some cases, particularly in thiosemicarbazones, the sulfur atom also participates in coordination, creating ligands with O, N, and S donor sites. saudijournals.comsci-hub.se
The coordination of the ligand to the metal center is often confirmed by the deprotonation of certain groups. For instance, the absence of the –NH proton signal in the NMR spectra of metal complexes of Schiff bases derived from 4-phenylsemicarbazide indicates the deprotonation of the –NH group upon chelation. ajrconline.org Spectroscopic data suggests that these ligands can act as uninegative tridentate ligands, coordinating through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen (in its enolic form). ekb.eg This chelation typically results in the formation of stable five or six-membered rings around the metal ion. bendola.com The ability to coordinate in either a neutral or deprotonated form adds to the versatility of these ligands in forming a wide array of metal complexes. researchgate.net
Spectroscopic Analysis of Metal-Semicarbazide Complexes
Spectroscopic techniques are crucial for elucidating the structure and bonding in metal-semicarbazide complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key observation is the shift in the frequency of the azomethine (C=N) stretching vibration upon complexation. This band typically shifts to a lower frequency in the complex compared to the free ligand, indicating the participation of the azomethine nitrogen in bonding to the metal ion. ajrconline.org Similarly, changes in the C=O stretching vibration can indicate its involvement in coordination. The appearance of new bands in the spectra of the complexes can be attributed to M-O and M-N vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. The disappearance of the signal corresponding to the N-H proton of the semicarbazide moiety in the ¹H NMR spectrum of a complex is strong evidence for deprotonation and coordination. ajrconline.org Shifts in the resonance of the azomethine proton and carbon also confirm the involvement of the azomethine group in chelation. researchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their geometry. For instance, the electronic spectra of Pd(II) complexes displaying three bands around 13,225, 14,861, and 15,800 cm⁻¹ are indicative of a square planar geometry. ajrconline.org Octahedral geometries for Co(II), Ni(II), and Mn(II) complexes have also been proposed based on their electronic spectral data. ajrconline.org
| Technique | Key Observation | Interpretation |
| IR Spectroscopy | Shift of ν(C=N) to lower frequency | Coordination of azomethine nitrogen |
| Disappearance/Shift of ν(C=O) | Coordination of carbonyl oxygen | |
| ¹H NMR | Disappearance of N-H proton signal | Deprotonation and coordination |
| Shift in azomethine proton signal | Coordination of azomethine group | |
| UV-Vis | d-d transition bands | Information on the geometry of the complex |
X-ray Crystallographic Analysis of Metal Complex Structures
X-ray analysis has also been used to determine the structure of the free ligands. The crystal structure of vanillin-N-4-phenylsemicarbazone showed that it crystallizes in the amido form in a triclinic space group, with intermolecular hydrogen bonding and π-π stacking interactions creating a stable 2D network. researchgate.net Similarly, the structure of 2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide was found to have two independent molecules in the asymmetric unit, forming a centrosymmetric dimer through N—H⋯O hydrogen bonds. iucr.org The geometries of metal complexes, as determined by X-ray crystallography, have been reported as square planar, tetrahedral, and octahedral depending on the metal ion and the ligand. ekb.egtandfonline.com For instance, single-crystal XRD analysis of a Ni(II) complex with 2-benzoylpyridine-N4-methyl-3-thiosemicarbazone revealed a square planar environment for the nickel(II) ion. bohrium.com
Electrochemical Properties of Metal-Semicarbazide Complexes
The electrochemical behavior of metal-semicarbazide complexes, often studied by cyclic voltammetry, provides insights into their redox properties. These properties are influenced by factors such as the chelate ring size, substitution patterns, and coordination number. cusat.ac.in
Studies on Mn(II) complexes with semicarbazone ligands have shown that they are electroactive with respect to the metal center. cusat.ac.in These complexes exhibited two redox processes, with the first reduction wave observed between 0.146 V and 0.385 V and a second set occurring at different potentials. cusat.ac.in The electrochemical properties are of interest for applications in catalysis and for understanding electron transfer processes in biological systems. researchgate.net
Future Research Directions in Substituted Semicarbazide Chemistry
Development of Novel Synthetic Pathways for Complex Semicarbazide (B1199961) Derivatives
While classical methods for semicarbazide synthesis are well-established, there is a continuous need for more efficient, versatile, and environmentally benign synthetic routes. semanticscholar.orgresearchgate.netrsc.org Future research could focus on:
Catalytic Methods: The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could lead to milder reaction conditions, higher yields, and improved functional group tolerance in the synthesis of complex semicarbazides. tpu.ru
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate the scalable synthesis of semicarbazide libraries for screening purposes.
Combinatorial Approaches: The use of solid-phase synthesis or other combinatorial techniques could accelerate the discovery of new semicarbazide derivatives with desired properties.
A one-pot synthesis strategy has been reported for the creation of a diverse library of 4-substituted semicarbazides, showcasing a facile approach for generating these compounds. rsc.org
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis, thus guiding experimental efforts. researchgate.netresearchgate.net Future directions in this area for semicarbazides could include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods can provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms of semicarbazide derivatives. researchgate.netresearchgate.net This can aid in the design of molecules with specific electronic or optical properties.
Molecular Dynamics Simulations: These simulations can be used to study the conformational landscape of flexible semicarbazide molecules and their interactions with other molecules or materials in the condensed phase. researchgate.net
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms could be developed to predict the properties of large sets of semicarbazide derivatives, accelerating the discovery of compounds with specific applications.
Exploration of New Chemical Transformations
The reactivity of the semicarbazide functional group is rich and can be further exploited to develop new chemical transformations. Research in this area might explore:
Novel Cyclization Reactions: The semicarbazide moiety can serve as a precursor for the synthesis of various heterocyclic compounds. The discovery of new cyclization strategies could lead to novel molecular scaffolds.
Post-Synthetic Modification: Developing methods for the selective modification of pre-formed semicarbazide derivatives would provide a modular approach to creating molecular diversity.
Coordination Chemistry: Semicarbazones and thiosemicarbazones, derived from semicarbazides, are excellent ligands for transition metals. semanticscholar.orgpnrjournal.com Exploring the coordination chemistry of new semicarbazide-based ligands could lead to novel catalysts, sensors, or materials with interesting magnetic or optical properties.
Systematic Structure-Property Relationship Studies in Non-Biological Contexts
While the biological activities of many semicarbazide derivatives have been explored, their potential in materials science and other non-biological contexts is less developed. Future research could focus on:
Organic Electronics: Investigating the electronic properties of conjugated systems incorporating the semicarbazide unit could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.
Supramolecular Chemistry: The hydrogen bonding capabilities of the semicarbazide group can be utilized to construct well-defined supramolecular assemblies with interesting architectures and properties.
Polymer Chemistry: Incorporating the semicarbazide functionality into polymer backbones or as pendant groups could lead to new materials with unique thermal, mechanical, or responsive properties.
Investigation of Solid-State Phenomena and Polymorphism
The ability of semicarbazide derivatives to form hydrogen bonds makes them prone to exhibiting interesting solid-state phenomena, such as polymorphism. mdpi.comresearchgate.net Future research in this area could involve:
Polymorph Screening: Systematic screening for different crystalline forms of semicarbazide derivatives can lead to the discovery of polymorphs with improved physical properties, such as solubility and stability. nih.gov
Crystal Engineering: By understanding the intermolecular interactions that govern the packing of semicarbazide molecules in the solid state, it may be possible to design and synthesize crystals with specific structures and properties.
Co-crystallization: The formation of co-crystals of semicarbazides with other molecules could be a strategy to modify their physical properties in a controlled manner.
The study of polymorphism is crucial as different polymorphs of a compound can exhibit different physical and chemical properties. mdpi.comresearchgate.net
Q & A
Q. What are the key synthetic pathways for 4-Methyl-1-phenylsemicarbazide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions between substituted phenylhydrazines and carbonyl derivatives. For example, analogous compounds like 1-Phenylsemicarbazide are synthesized via reactions with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones under reflux in polar aprotic solvents (e.g., DMF) . Optimization strategies include:
- Design of Experiments (DOE): Vary temperature (80–120°C), solvent polarity, and stoichiometry to maximize yield.
- Catalyst Screening: Test bases like triethylamine or inorganic catalysts to accelerate nucleophilic substitution.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation.
Table 1: Example Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 80°C–120°C | 100°C | 15% |
| Solvent | DMF, THF, Acetone | DMF | 20% |
| Catalyst | None, Et₃N, K₂CO₃ | Et₃N (5 mol%) | 25% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detect N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic space group P2₁/c with unit cell parameters a = 10.52 Å, b = 7.31 Å) .
Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Data | Structural Insight |
|---|---|---|
| ¹H NMR | δ 7.3–7.5 (m, 5H, Ar-H) | Phenyl substitution pattern |
| IR | 1685 cm⁻¹ (C=O) | Semicarbazide backbone |
| X-ray | Hydrogen bonds: N-H∙∙∙O (2.89 Å) | Supramolecular assembly |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic equilibria. Mitigation strategies include:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
- Thermodynamic Studies: Use variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria).
- Crystallographic Validation: Compare experimental X-ray data with computational models (e.g., density functional theory (DFT)-optimized geometries) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C=O group may act as an electrophilic center (LUMO ~ -1.5 eV) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. water).
- Transition State Analysis: Identify energy barriers for oxidation/reduction using Gaussian or ORCA software.
Table 3: Example DFT-Calculated Reactivity Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Susceptibility to electrophilic attack |
| LUMO Energy | -1.3 | Likely site for nucleophilic addition |
| Band Gap (HOMO-LUMO) | 4.9 | Moderate reactivity |
Q. How can this compound be utilized in designing heterocyclic compounds with biological activity?
Methodological Answer: The semicarbazide moiety is a versatile pharmacophore. Example applications:
Q. What methodological approaches are recommended for assessing the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., ~200°C for related phenylsemicarbazides) .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting point ~180°C).
- Kinetic Studies: Apply Flynn-Wall-Ozawa method to calculate activation energy of degradation.
Key Guidelines for Researchers:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
